Borohiruro de magnesio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium borohydride is a hydrogen storage material with a high gravimetric weight percentage of approximately 14.8 and a volumetric hydrogen density of 112 g/L . It has a relatively low hydrogen-release temperature and reversibility . Mg(BH4)2 can be used as an electrolytic material for rechargeable magnesium batteries .

Synthesis Analysis

Mg(BH4)2 can be synthesized by converting B-O bonds in widely available borates or boric acid to B-H . The borates or boric acid is ball-milled with MgH2 under ambient conditions to form Mg(BH4)2 with high yield (>80%) . Mg(BH4)2 was also successfully generated by reacting low-cost Mg with boric acid .Molecular Structure Analysis

The energy landscape of Mg(BH4)2 under pressure is explored by ab initio evolutionary calculations. Two new tetragonal structures, with space groups P4 and I41=acd are predicted to be lower in enthalpy, by 15.4 kJ/mol and 21.2 kJ/mol, respectively, than the earlier proposed P42nm phase .Chemical Reactions Analysis

During the mechanochemical synthesis of Mg-ion conductors, amorphous Mg(BH4)2 is typically formed and it was postulated that this amorphous phase promotes the conductivity . The ball milled amorphous-Mg(BH4)2 transforms via an exothermic event first into γ-Mg(BH4)2 at 372 K (crystallization), followed by the endothermic transitions towards the ε- and β′-phase .Physical and Chemical Properties Analysis

Mg(BH4)2 is a hydrogen storage material with a high gravimetric wt% of 14.8 and a volumetric hydrogen density of 112 g/L . It has a relatively low hydrogen-release temperature and reversibility .Aplicaciones Científicas De Investigación

Borohiruro de magnesio: Un análisis exhaustivo de las aplicaciones de investigación científica

Material de almacenamiento de hidrógeno: El this compound (Mg(BH4)2) es reconocido como un prometedor material de almacenamiento de hidrógeno debido a su alta densidad gravimétrica de hidrógeno de aproximadamente 14,8% en peso y una densidad volumétrica de hidrógeno de 112 g/L. Exhibe una temperatura de liberación de hidrógeno relativamente baja y la capacidad de almacenar hidrógeno reversiblemente, lo que lo convierte en un candidato atractivo para soluciones de almacenamiento de energía .

2. Material electrolítico para baterías de magnesio recargables Mg(BH4)2 se puede utilizar como material electrolítico en baterías de magnesio recargables. Sus derivados, como Mg(BH4)2·THF/DME, actúan como electrolitos líquidos, mientras que los derivados sustituidos por aniones o moléculas neutras pueden servir como electrolitos de estado sólido .

Conductividad iónica: Los descubrimientos recientes han destacado el potencial de Mg(BH4)2 en aplicaciones de conductividad iónica. Esta propiedad es particularmente intrigante para su uso en funciones relacionadas con la energía, como facilitar la transferencia de iones en los sistemas de baterías .

Fisisorción de gas: También se ha descubierto que Mg(BH4)2 exhibe capacidades de fisisorción de gas. Esto se refiere a la adsorción física de moléculas de gas en la superficie del material, que podría aprovecharse en diversas aplicaciones, incluidas las tecnologías de almacenamiento y separación de gases .

Complejidad de la estructura cristalina: El compuesto tiene una de las estructuras cristalinas más complejas que se conocen, lo que no solo es de interés científico fundamental, sino que también tiene implicaciones para su estabilidad y reactividad en aplicaciones prácticas .

Precursor para conductores de iones Mg de estado sólido: El this compound se ha identificado como un precursor eficaz para conductores de iones Mg de estado sólido. Estos conductores son componentes cruciales en las tecnologías de baterías modernas, y el papel de Mg(BH4)2 en su síntesis es un área de investigación significativa .

Mecanismo De Acción

Target of Action

Magnesium borohydride (Mg(BH4)2) is primarily targeted for its potential in energy storage applications . It is known as a high-capacity hydrogen storage material, with a theoretical hydrogen capacity of 14.8 wt% . It has also been found to be an effective precursor for solid-state Mg-ion conductors .

Mode of Action

The mode of action of Mg(BH4)2 involves the conduction of Mg2+ ions . Density functional theory calculations reveal that the neutral molecule (NH3) in Mg(BH4)2·NH3 is exchanged between the lattice and interstitial Mg2+ facilitated by a highly flexible structure, mainly owing to a network of di-hydrogen bonds, N–H δ+ ⋯ −δ H–B and the versatile coordination of the BH4− ligand .

Biochemical Pathways

The biochemical pathways of Mg(BH4)2 involve the formation of a magnesium borohydride species, which is critical in overcoming competing pathways in the selectivity-determining insertion step . The reversible hydrogenation of modified magnesium borides shows vastly improved hydrogen cycling kinetics while extending the cycling capacities to levels that are practically viable .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Mg(BH4)2, we can discuss its properties in terms of its behavior in different environments. For instance, the amorphous form of Mg(BH4)2, typically formed during the mechanochemical synthesis of Mg-ion conductors, has been found to have a conductivity 2 orders of magnitude higher than the as-received γ-Mg(BH4)2 at 353 K .

Result of Action

The result of the action of Mg(BH4)2 is primarily seen in its potential for energy storage. It has a high gravimetric and volumetric hydrogen density, making it a promising candidate for hydrogen storage . Moreover, the amorphous form of Mg(BH4)2 has been found to have significantly higher conductivity, suggesting its potential use as an electrolyte in Mg-batteries .

Action Environment

The action of Mg(BH4)2 is influenced by environmental factors such as pressure and temperature. For instance, to improve the reversible hydrogen absorption or desorption kinetics or get new metastable polymorphs, a practical method is to search for the possibility to stabilize the high-pressure phase of Mg(BH4)2 at ambient pressure . Furthermore, the ball-milled amorphous-Mg(BH4)2 transforms via an exothermic event first into γ-Mg(BH4)2 at 372 K (crystallization), followed by the endothermic transitions towards the ε- and β′-phase .

Safety and Hazards

Direcciones Futuras

Mg(BH4)2 has been considered as a potential material for hydrogen storage . A nanoporous magnesium borohydride structure showcases the remarkable capability to store hydrogen at high densities even under normal atmospheric pressure . This development enhances the efficiency and economic viability of hydrogen energy utilization and addresses critical challenges in large-scale hydrogen storage for public transportation applications .

Análisis Bioquímico

Biochemical Properties

Magnesium borohydride plays a crucial role in biochemical reactions, particularly in hydrogen storage and release processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, magnesium borohydride can act as a reducing agent in biochemical reactions, facilitating the reduction of certain substrates. It interacts with hydrogenase enzymes, which are responsible for catalyzing the reversible oxidation of molecular hydrogen. The nature of these interactions involves the transfer of hydrogen atoms from magnesium borohydride to the enzyme’s active site, enabling the reduction process .

Cellular Effects

Magnesium borohydride influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, magnesium borohydride can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the flux of metabolic pathways, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of magnesium borohydride involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, magnesium borohydride can inhibit the activity of certain oxidoreductase enzymes by binding to their active sites, preventing the transfer of electrons. Conversely, it can activate other enzymes by providing a source of hydrogen atoms for reduction reactions. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium borohydride can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Magnesium borohydride is known to be relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to magnesium borohydride can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of magnesium borohydride vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on cellular function. At higher doses, magnesium borohydride can exhibit toxic or adverse effects. For instance, high doses of magnesium borohydride can lead to oxidative stress and damage to cellular components, resulting in impaired cellular function. Threshold effects have also been observed, where a certain dosage is required to elicit a significant response in the animal model .

Metabolic Pathways

Magnesium borohydride is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the levels of certain metabolites. For example, magnesium borohydride can increase the production of hydrogen gas through its interaction with hydrogenase enzymes. This, in turn, can affect the overall metabolic balance within the cell, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, magnesium borohydride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of magnesium borohydride across cellular membranes, ensuring its proper localization within the cell. Additionally, binding proteins can interact with magnesium borohydride, affecting its accumulation and distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of magnesium borohydride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, magnesium borohydride can be localized to the mitochondria, where it participates in energy production processes. Its localization can also influence its interactions with other biomolecules, affecting its overall activity and function within the cell .

Propiedades

| { "Design of the Synthesis Pathway": "Magnesium borohydride can be synthesized by the reaction of magnesium hydride and boron trifluoride etherate in diethyl ether solvent.", "Starting Materials": [ "Magnesium hydride", "Boron trifluoride etherate", "Diethyl ether" ], "Reaction": [ "Step 1: Add magnesium hydride to diethyl ether and stir the mixture.", "Step 2: Add boron trifluoride etherate to the mixture and continue stirring.", "Step 3: Heat the reaction mixture at 40-50°C for 4-6 hours.", "Step 4: Cool the reaction mixture and filter the precipitated magnesium borohydride.", "Step 5: Wash the product with diethyl ether and dry it under vacuum." ] } | |

Número CAS |

16903-37-0 |

Fórmula molecular |

B2H8Mg |

Peso molecular |

54.00 g/mol |

Nombre IUPAC |

magnesium;boranuide |

InChI |

InChI=1S/2BH4.Mg/h2*1H4;/q2*-1;+2 |

Clave InChI |

BAJRVYFABMRJEO-UHFFFAOYSA-N |

SMILES |

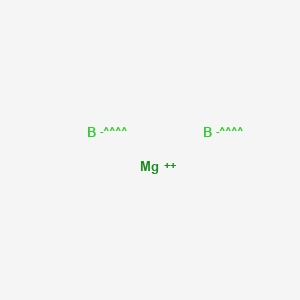

[B-].[B-].[Mg+2] |

SMILES canónico |

[BH4-].[BH4-].[Mg+2] |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of magnesium borohydride?

A1: The molecular formula of magnesium borohydride is Mg(BH4)2, and its molecular weight is 56.91 g/mol.

Q2: How can spectroscopic techniques be used to characterize magnesium borohydride?

A2: Various spectroscopic techniques are valuable for characterizing Mg(BH4)2 and its decomposition products. * Raman spectroscopy can identify the presence of specific vibrational modes, helping to track phase transitions and the formation of intermediates during dehydrogenation. []* Infrared (IR) spectroscopy, including synchrotron infrared (SR-FTIR), provides complementary information about molecular vibrations and can detect changes in chemical bonding during decomposition. [] * Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B MAS-NMR, is powerful for identifying boron-containing species and studying the local environment around boron atoms. [, ] * X-ray absorption spectroscopy, such as near-edge X-ray absorption fine structure (NEXAFS) at the boron K-edge, can probe the electronic structure of boron and reveal changes in its oxidation state during decomposition. []

Q3: What makes magnesium borohydride a promising material for hydrogen storage?

A3: Mg(BH4)2 is attractive for hydrogen storage due to its high gravimetric hydrogen density (14.9 wt%) and relatively low cost compared to other complex hydrides. []

Q4: What are the main challenges associated with using magnesium borohydride for hydrogen storage?

A4: Despite its potential, Mg(BH4)2 faces challenges:* High Dehydrogenation Temperature: Releasing hydrogen from Mg(BH4)2 typically requires high temperatures (above 300 °C), limiting its practical applicability. [, ]* Slow Kinetics: The rate of hydrogen release and uptake is often slow, hindering practical refueling times. []* Reversibility Issues: Achieving fully reversible hydrogen storage in Mg(BH4)2 can be challenging due to the formation of stable byproducts during dehydrogenation. [, ]

Q5: How can the dehydrogenation temperature of magnesium borohydride be lowered?

A5: Several strategies have been explored to improve the dehydrogenation characteristics of Mg(BH4)2:* Nanoconfinement: Confining Mg(BH4)2 within porous materials, such as activated carbon or metal-organic frameworks (MOFs), has shown promise in reducing the dehydrogenation temperature and improving reversibility. [, ]* Catalyst Addition: Incorporating catalysts like transition metal compounds (e.g., titanium fluoride (TiF3), scandium chloride (ScCl3)) can significantly enhance the kinetics and lower the dehydrogenation temperature. [, ]* Ammine Complexes: Forming ammoniates of magnesium borohydride, such as Mg(BH4)2·6NH3, can alter the dehydrogenation pathway and potentially improve hydrogen storage properties. []

Q6: How can the reversibility of hydrogen storage in magnesium borohydride be enhanced?

A6: Improving the reversibility of Mg(BH4)2 for hydrogen storage is crucial. Approaches include:* Optimizing Dehydrogenation Conditions: Controlling the temperature and pressure during dehydrogenation can influence the formation of byproducts and potentially allow for more reversible hydrogen storage. []* Using Additives or Catalysts: Additives or catalysts can modify the reaction pathway and promote the formation of intermediates that are easier to rehydrogenate. []* Nanoengineering: Nanoscale structuring of Mg(BH4)2 can improve its hydrogen storage properties, including reversibility. []

Q7: How does the addition of transition metal compounds affect magnesium borohydride's decomposition?

A7: Adding transition metal compounds, like cobalt fluoride (CoF2) or cobalt chloride (CoCl2), can alter the decomposition pathway of Mg(BH4)2. Studies using in-situ X-ray diffraction and Raman spectroscopy showed that these additives reduce the temperature required for phase transitions during decomposition and can lead to the formation of different intermediate compounds. []

Q8: How are computational methods contributing to the understanding and improvement of magnesium borohydride for hydrogen storage?

A8: Computational chemistry plays a vital role in:* Predicting Crystal Structures: First-principles calculations, such as density functional theory (DFT), help predict stable and metastable crystal structures of Mg(BH4)2 under various conditions. [, ]* Understanding Reaction Mechanisms: DFT calculations elucidate the reaction pathways and energy barriers involved in hydrogen release and uptake, providing insights into the dehydrogenation mechanism. [, ]* Screening for Catalysts and Additives: Computational screening of potential catalysts and additives can accelerate the discovery of materials that enhance the hydrogen storage properties of Mg(BH4)2. []

Q9: What have computational studies revealed about the diffusion of species within magnesium borohydride?

A9: DFT calculations have been used to investigate the movement of atoms and defects within the Mg(BH4)2 structure. These studies suggest that the diffusion of specific species, such as neutral borane (BH3) vacancies, might be a rate-limiting step in the dehydrogenation process. []

Q10: Are there any other potential applications for magnesium borohydride besides hydrogen storage?

A10: Yes, research suggests Mg(BH4)2 could be used as a solid-state electrolyte in magnesium batteries. [, , ] Its ability to conduct magnesium ions (Mg2+) makes it a potential candidate for developing next-generation battery technologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)

![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)